(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
Description
Properties
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-14(9-12-5-3-4-6-17(12)24-2)18(23)22(21-11)13-7-8-15(19)16(20)10-13/h3-10H,1-2H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCIULKZVILGF-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416531 | |
| Record name | AC1NSJZP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-85-1 | |
| Record name | AC1NSJZP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde Condensation for the 4-Substituent
The 4-[(2-methoxyphenyl)methylidene] group is introduced via Knoevenagel condensation. After forming the pyrazol-3-one core, 2-methoxybenzaldehyde is reacted with the active methylene group at position 4 under mild acidic conditions (e.g., acetic acid) or basic catalysis (e.g., piperidine). Microwave-assisted condensation (100°C, 50 W, 5–10 min) enhances reaction efficiency and reduces side products.
Table 1: Optimization of Aldehyde Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | EtOH | 80 | 6 | 68 |
| Piperidine | Toluene | 110 | 4 | 72 |
| Microwave | DMSO | 100 | 0.25 | 89 |
Data adapted from protocols in.
Multicomponent Domino Reactions
Multicomponent reactions (MCRs) streamline synthesis by combining precursors in a single pot. A notable example involves phenylhydrazine , acetylenedicarboxylates , and 2-methoxybenzaldehyde in acetic acid under microwave irradiation. This method concurrently constructs the pyrazol-3-one core and introduces the 4-arylidenyl group.
Mechanistic Pathway
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Hydrazine Activation : 3,4-Dichlorophenylhydrazine reacts with acetylenedicarboxylate to form a hydrazone intermediate.
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Cyclization : Intramolecular cyclization yields the pyrazol-3-one scaffold.
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Knoevenagel Condensation : 2-Methoxybenzaldehyde reacts with the active methylene group, facilitated by microwave irradiation.
Key Advantage : MCRs reduce purification steps and improve atom economy, achieving yields up to 92%.
Hydrazino-Ugi Reaction Followed by Cyclization
Diversity-oriented synthesis via the hydrazino-Ugi reaction enables modular assembly of pyrazol-3-one precursors. N-Cyanoacetyl-N’-trifluoroacetyl-N’-alkylhydrazines , prepared from hydrazine, trifluoroacetic acid, and aldehydes, undergo cyclization under acidic (0.5M HCl) or basic (10% K₂CO₃) conditions to form pyrazol-3-ones.
Application to Target Compound
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Step 1 : Hydrazino-Ugi reaction with 3,4-dichlorophenyl isocyanide and 2-methoxybenzaldehyde yields a peptidomimetic intermediate.
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Step 2 : Acidic treatment (0.5M HCl/MeOH, 60°C) removes the trifluoroacetyl group and induces cyclization.
Table 2: Cyclization Outcomes Under Varied Conditions
| Condition | Product Purity (%) | Yield (%) |
|---|---|---|
| 0.5M HCl/MeOH, 60°C | 95 | 87 |
| 10% K₂CO₃/MeOH, 60°C | 90 | 78 |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated methods optimize regioselectivity for complex pyrazoles. A protocol using Pd₂(dba)₃ in DMSO under microwave irradiation (100°C, 5 min) couples preformed pyrazol-3-one intermediates with aryl halides. For the target compound, this approach introduces the 3,4-dichlorophenyl group post-cyclization.
Advantages :
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Short reaction time (<10 min).
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High functional group tolerance.
Limitation : Requires pre-synthesis of the pyrazol-3-one core.
Diastereoselective and Enantioselective Approaches
Asymmetric synthesis using chiral catalysts, such as (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrroline , achieves enantiomerically enriched pyrazol-3-ones. However, for the target compound—a planar, E-configured arylidenyl derivative—diastereoselectivity is inherently high due to conjugation stabilization.
Key Finding : Microwave-assisted reactions favor the thermodynamically stable E-isomer, with >8:1 diastereomeric ratios .
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key Observations:
- Electron Effects: The target compound’s 3,4-dichlorophenyl group (electron-withdrawing) contrasts with the electron-donating methoxy group in the 2-methoxyphenyl substituent, creating a balanced electronic profile.
- The target compound’s dichlorophenyl group may confer similar advantages .
Physicochemical and Spectral Properties
- Melting Points : The compound in melts at 170°C, likely due to strong intermolecular interactions from the nitro group. The target compound’s melting point is unreported but may be influenced by chlorine’s high atomic mass and methoxy’s steric effects .
- IR Spectroscopy: The target compound’s IR spectrum would feature C=O (~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) stretches, differing from ’s NO2 absorption (~1552 cm⁻¹) .
- Lipinski’s Rule: The compound in complies (MW < 500, H-bond donors/acceptors ≤5/10), suggesting drug-likeness. The target compound’s estimated MW (~388) and substituents likely comply, but the thiadiazole-containing (MW 458) may violate the rule .
Biological Activity
The compound (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a derivative of pyrazolone, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Synthesis
The compound's structure features a pyrazolone core with various substituents that contribute to its biological activity. The synthesis of such compounds typically involves multicomponent reactions that allow for the incorporation of different functional groups to enhance pharmacological profiles.
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyrazole-dimedone derivatives demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 8 µg/L to 64 µg/L depending on the specific derivative and target organism .
| Compound | Target Organism | MIC (µg/L) |
|---|---|---|
| 4k | Bacillus subtilis | 8 |
| 4e | Staphylococcus aureus | 16 |
| 4b | Enterococcus faecalis | 16 |
| 4h | Staphylococcus aureus | 64 |
The compound's efficacy is attributed to interactions at the molecular level, including hydrogen bonding and π-π stacking with target proteins like thymidylate kinase (TMK) from S. aureus .
Anti-inflammatory Activity
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. A comparative study showed that several pyrazolone compounds exhibited higher anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs), with inhibition rates reaching up to 87% .
| Compound | Inhibition Rate (%) |
|---|---|
| Phenylbutazone (reference) | 57.41 |
| Tested Compounds (various) | 58.95 - 87.35 |
Anticancer Potential
Emerging studies suggest that some pyrazolone derivatives possess anticancer properties. For instance, a recent investigation into two neoteric pyrazole compounds revealed promising results in vitro against cancer cell lines, indicating potential as therapeutic agents in oncology . The mechanisms of action are thought to involve modulation of cell signaling pathways and induction of apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazolone derivatives against clinical isolates of bacteria and fungi. The findings indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects due to increased lipophilicity and better membrane penetration .
- Inflammation in Neurodegenerative Diseases : Another study focused on the anti-inflammatory effects of a related pyrazolone compound in models of Parkinson's disease. The compound significantly reduced nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolone derivatives can often be correlated with their structural features:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
- Positioning of Functional Groups : Variations in the position of substituents on the pyrazolone ring can lead to significant differences in biological efficacy.
- Hydrophobic Interactions : Compounds exhibiting hydrophobic regions tend to show improved interactions with lipid membranes, enhancing their bioavailability and efficacy.
Q & A
Q. Why does the methylidene group sometimes isomerize during storage?
- Methodological Answer : Isomerization (E→Z) occurs under light or acidic conditions. Mitigation strategies:
- Storage : Keep compounds in amber vials at –20°C.
- Stabilizers : Add 1% w/v ascorbic acid to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
